1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 70978-47-1
VCID: VC18476371
InChI: InChI=1S/C11H13NO4/c1-3-7-5-8(10(13)4-2)11(14)9(6-7)12(15)16/h5-6,14H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one

CAS No.: 70978-47-1

Cat. No.: VC18476371

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one - 70978-47-1

Specification

CAS No. 70978-47-1
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 1-(5-ethyl-2-hydroxy-3-nitrophenyl)propan-1-one
Standard InChI InChI=1S/C11H13NO4/c1-3-7-5-8(10(13)4-2)11(14)9(6-7)12(15)16/h5-6,14H,3-4H2,1-2H3
Standard InChI Key OERXDHSXDFTTGV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)CC

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.22 g/mol
Melting Point86.5–87.5°C
Density1.275 g/cm³ (estimated)
SolubilityLimited in water; soluble in organic solvents

The compound’s structure includes:

  • Phenyl ring with substituents at positions 2 (hydroxyl), 3 (nitro), and 5 (ethyl).

  • Propanone group attached to the phenyl ring at position 1.

  • Functional groups enabling diverse reactivity (e.g., nitro for redox reactions, hydroxyl for hydrogen bonding).

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves two-stage reactions:

  • Nitration: A precursor (e.g., 5-ethyl-2-hydroxyacetophenone) undergoes nitration using concentrated nitric acid and sulfuric acid, introducing the nitro group at position 3 .

  • Friedel-Crafts Acylation: The nitrated intermediate reacts with an acyl chloride (e.g., propionyl chloride) in the presence of AlCl₃ to attach the propanone moiety.

Table 1: Key Steps in Synthesis

StepReagents/ConditionsOutcome
NitrationHNO₃ (conc.), H₂SO₄, 0–5°CIntroduction of NO₂ at position 3
AcylationPropionyl chloride, AlCl₃, refluxAttachment of propanone group

Industrial methods optimize reaction yields and purity using continuous flow systems.

Chemical Reactivity

Reaction Pathways

The compound participates in reactions typical of aromatic ketones and nitrophenols:

Oxidation

  • Hydroxyl Group: Oxidation to a ketone or carboxylic acid using strong oxidizers (e.g., KMnO₄).

  • Aromatic Ring: Electrophilic substitution (e.g., sulfonation with H₂SO₄).

Reduction

  • Nitro Group: Reduction to an amino group using H₂/Pd catalysts or Fe/HCl.

  • Propanone: Reduction to a secondary alcohol under catalytic hydrogenation.

Substitution

  • Halogenation: Bromination or chlorination at activated positions (e.g., para to hydroxyl).

  • Nucleophilic Attack: Reactions with amines or alkoxides at the carbonyl carbon.

Biological Activity and Applications

Table 2: Comparative Antimicrobial Activity of Analogous Compounds

CompoundTarget OrganismInhibition Zone (mm)
1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-oneKlebsiella pneumoniaeData not reported
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-oneE. coli12–15 mm
1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-oneS. aureus10–12 mm

Comparative Analysis with Structural Analogues

Impact of Substituents on Reactivity and Properties

CompoundKey SubstituentsReactivity Differences
1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-oneEthyl (C5), NO₂ (C3)Enhanced electron-withdrawing effects, increased stability
1-(5-Methyl-2-hydroxy-3-nitrophenyl)propan-1-oneMethyl (C5), NO₂ (C3)Reduced steric hindrance, higher solubility
1-(4-Hydroxy-3-nitrophenyl)propan-1-oneOH (C4), NO₂ (C3)Altered regioselectivity in electrophilic substitution

Table 3: Physicochemical Comparison

Property1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one1-(5-Methyl-2-hydroxy-3-nitrophenyl)propan-1-one
Melting Point86.5–87.5°C152–154°C
Molecular Weight223.22 g/mol209.2 g/mol
SolubilityLow in water; soluble in DMSO, CHCl₃Moderate solubility in polar aprotic solvents

Challenges and Future Directions

Knowledge Gaps and Research Needs

  • Biological Studies: Limited data on cytotoxicity, enzyme inhibition, or in vivo efficacy.

  • Environmental Impact: Potential degradation pathways or toxicity in aquatic systems remain unexplored.

  • Industrial Optimization: Scalability of Friedel-Crafts acylation for bulk production requires further investigation.

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